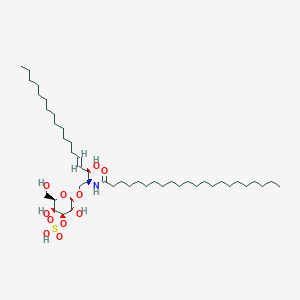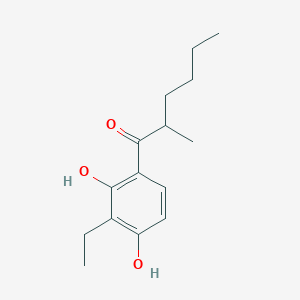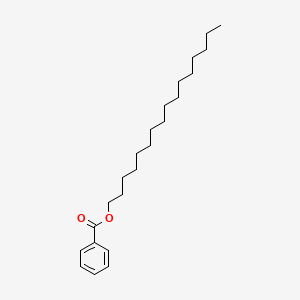
Sandaracopimarinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sandaracopimarinol is a natural product found in Pinus pumila, Cryptomeria japonica, and other organisms with data available.
Aplicaciones Científicas De Investigación
Repellent Properties
Sandaracopimarinol, along with other compounds from Cryptomeria japonica, has been identified as a repellent against Armadillidium vulgare, a known pest in Japan. This discovery suggests its potential use in pest control applications (Morisawa et al., 2002).
Presence in the Environment
This compound has been isolated from deep seawater and is also found in the Japanese cedar, which indicates its environmental presence and potential ecological impacts (Ishikawa et al., 2005).
Constituent in Natural Gum Base
Sandaracopimarinol is a constituent in sandarac resin, a natural gum base, suggesting its utility in food additives and possibly in other industrial applications related to natural gums (Sugimoto et al., 2006).
Antimicrobial Activity
This compound exhibits antimicrobial activity, particularly against phytopathogenic microorganisms and certain bacteria. This finding highlights its potential in developing natural bactericides or antimicrobial agents (Matsushita et al., 2006), (Li et al., 2008).
Immunomodulatory Effects
Studies have shown that diterpenes, including sandaracopimaric acid, can activate human dendritic cells, leading to Th1 cell polarization. This suggests a potential role in cancer immunotherapy and vaccine development (Takei et al., 2008).
Anti-Amyloidogenic Effects
Recent research indicates that sandaracopimarinol can significantly reduce the aggregation of beta-amyloid, a key factor in Alzheimer's disease. This suggests its potential as an anti-AD agent (Yeo et al., 2023).
Anti-Asthmatic Activities
In a study evaluating the anti-asthmatic activities of diterpene acids, sandaracopimaric acid derivatives demonstrated significant effects, supporting the use of these compounds in traditional treatments for asthma (Cho et al., 2010).
GABA(A) Receptor Modulation
Sandaracopimaric acid was found to potentiate GABA-induced control current in studies, suggesting a role in neurological and psychiatric conditions (Zaugg et al., 2011).
Other Studies
Further studies have explored the presence of sandaracopimarinol in various plant species and its potential applications in different fields, including pharmacology and chemistry (Venditti et al., 2020), (Passos et al., 2019), (Seca et al., 2008).
Propiedades
Nombre del producto |
Sandaracopimarinol |
|---|---|
Fórmula molecular |
C20H32O |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
[(1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H32O/c1-5-18(2)12-9-16-15(13-18)7-8-17-19(3,14-21)10-6-11-20(16,17)4/h5,13,16-17,21H,1,6-12,14H2,2-4H3/t16-,17-,18-,19-,20+/m0/s1 |
Clave InChI |
JEOZUAHPKAVXSF-VYJAJWGXSA-N |
SMILES isomérico |
C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C=C |
SMILES canónico |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C=C |
Sinónimos |
sandaracopimarinol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



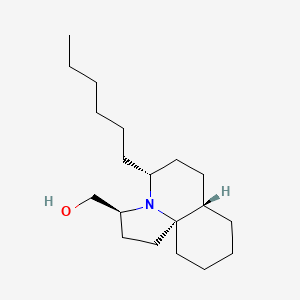
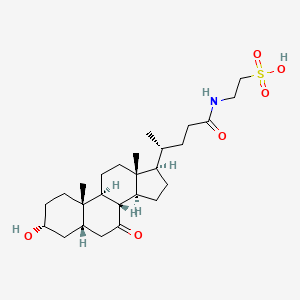


![[2-(6-Aminopurin-9-yl)ethoxymethyl-(isopropoxycarbonyloxymethoxy)phosphoryl]oxymethyl isopropyl carbonate](/img/structure/B1252029.png)
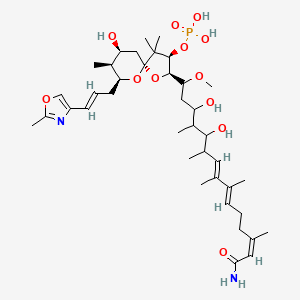

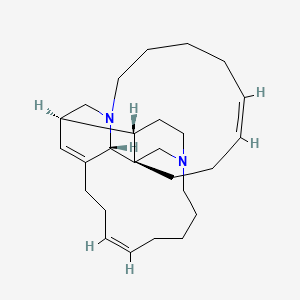

![4-Formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]-tetradeca-2,4,6-trien-8-ylmethyl carbamate](/img/structure/B1252035.png)
